molecular formula C15H15NO3 B5085224 2-(2-hydroxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(2-hydroxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B5085224
M. Wt: 257.28 g/mol
InChI Key: OGKAWOXNBCSHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-hydroxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.10519334 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives : A study presented a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives. This process involved epoxidation and subsequent reactions to produce various derivatives, including amino and triazole derivatives (Tan, Koc, Kishali, Şahin, & Kara, 2016).

  • Structural and Crystallographic Analysis : Research on N-aminoimides, closely related to your compound of interest, involved synthesizing new compounds and analyzing their crystal structures. This study provided insights into the molecular structures and interactions of these derivatives (Struga, Mirosław, Wawrzycka-Gorczyca, Kossakowski, & Kozioł, 2007).

  • Polysubstituted Isoindole-1,3-Dione Analogues : Another synthesis study created new polysubstituted isoindole-1,3-dione analogues. This involved various chemical reactions including epoxidation and dichloroketene addition, contributing to the development of novel compounds (Tan, Kazancioglu, Aktaş, Gündoğdu, Şahin, Kishali, & Kara, 2014).

Photophysical Properties

  • Excited-State Intramolecular Proton Transfer Chromophores : A study investigated the photophysical behavior of chromophores derived from compounds similar to 2-(2-hydroxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. This research is significant in understanding the solvent-sensitive fluorescent properties of these dyes (Deshmukh & Sekar, 2015).

Novel Applications

Molecular and Crystallographic Characterization

  • Structural and Theoretical Study : A detailed structural and theoretical analysis of norcantharidine derivatives, closely related to the compound , was conducted. This study highlighted the importance of minor structural differences and their impact on molecular interactions and packing modes (Tan, Liu, Hei, Yang, He, Guo, & Xing, 2020).

  • Characterization of Isoindoline-1,3-Dione Derivatives : Utilizing 1D and 2D NMR spectroscopy, the structure of isoindoline-1,3-dione derivatives was characterized, emphasizing the role of spectroscopic methods in confirming molecular structures (Dioukhane, Aouine, Nakkabi, Boukhssas, Faraj, & Alami, 2021).

Properties

IUPAC Name

2-(2-hydroxyphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-9-6-7-10-11(8-9)15(19)16(14(10)18)12-4-2-3-5-13(12)17/h2-6,10-11,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKAWOXNBCSHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-hydroxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(2-hydroxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-(2-hydroxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
2-(2-hydroxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-(2-hydroxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-(2-hydroxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.